5-Bromo-2-chloro-4-hydroxybenzaldehyde
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Overview
Description
5-Bromo-2-chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2. It is a derivative of benzaldehyde, featuring bromine, chlorine, and hydroxyl functional groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Scientific Research Applications
5-Bromo-2-chloro-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
This compound is classified as dangerous. It is combustible and may cause skin irritation, serious eye irritation, respiratory irritation, and may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gear, and handling in accordance with good industrial hygiene and safety procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-hydroxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxybenzaldehyde. One common method includes the reaction of 4-hydroxybenzaldehyde with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 5-Bromo-2-chloro-4-hydroxybenzoic acid.
Reduction: 5-Bromo-2-chloro-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-4-hydroxybenzaldehyde involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The bromine and chlorine atoms can also participate in halogen bonding, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain biochemical applications.
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Contains a methoxy group instead of halogens, leading to different chemical properties and applications.
2-Chloro-4-hydroxybenzaldehyde:
Uniqueness
5-Bromo-2-chloro-4-hydroxybenzaldehyde is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group. This combination of functional groups provides it with distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
5-bromo-2-chloro-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-3,11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIOQNKGTMLGGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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